N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the fluorophenyl, triazolothiazole, and thiophene moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: The synthesis begins with the cyclization of a suitable thioamide and hydrazine derivative to form the triazolothiazole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Ethyl Linker: The ethyl linker is attached through an alkylation reaction, often using an alkyl halide under basic conditions.
Coupling with Thiophene-2-Carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The triazolothiazole moiety is crucial for its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing better cell membrane penetration.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[2-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
Uniqueness
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity
Properties
Molecular Formula |
C17H13FN4OS2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H13FN4OS2/c18-13-5-2-1-4-12(13)15-20-17-22(21-15)11(10-25-17)7-8-19-16(23)14-6-3-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |
InChI Key |
SRHVIEBTGNZOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4)F |
Origin of Product |
United States |
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